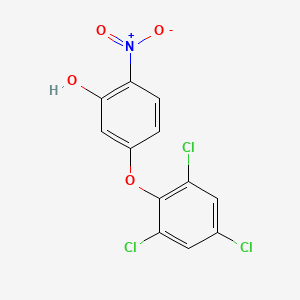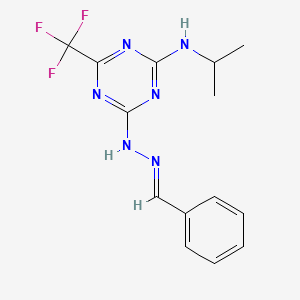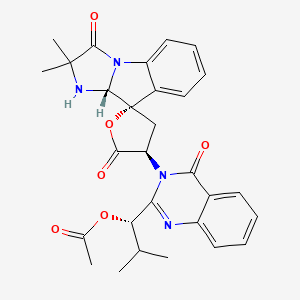![molecular formula C14H15IN2 B14597436 1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide CAS No. 59715-30-9](/img/structure/B14597436.png)
1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide is a heterocyclic compound that belongs to the class of pyridoindoles This compound is characterized by its unique structure, which includes a pyridine ring fused to an indole ring, with three methyl groups attached at positions 1, 4, and 9 The iodide ion is associated with the positively charged nitrogen atom in the indole ring
Vorbereitungsmethoden
The synthesis of 1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide can be achieved through several synthetic routes. One common method involves the reaction of 1,4,9-trimethyl-9h-pyrido[2,3-b]indole with iodine in the presence of a suitable solvent. The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of the iodide salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions include corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride, bromide, or hydroxide ions. Common reagents for these reactions include silver nitrate or sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of 1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Vergleich Mit ähnlichen Verbindungen
1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide can be compared with other similar compounds, such as:
1-Methyl-9H-pyrido[3,4-b]indole: This compound has a similar structure but lacks the additional methyl groups at positions 4 and 9.
6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole: This compound has a methoxy group at position 6 instead of the methyl groups at positions 4 and 9.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: This compound has a reduced pyridine ring, resulting in a tetrahydro structure
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodide ion, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
59715-30-9 |
|---|---|
Molekularformel |
C14H15IN2 |
Molekulargewicht |
338.19 g/mol |
IUPAC-Name |
1,4,9-trimethylpyrido[2,3-b]indol-1-ium;iodide |
InChI |
InChI=1S/C14H15N2.HI/c1-10-8-9-15(2)14-13(10)11-6-4-5-7-12(11)16(14)3;/h4-9H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YPSTZJUFYPYYRR-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C2C3=CC=CC=C3N(C2=[N+](C=C1)C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)
![2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene](/img/structure/B14597393.png)
![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)


![2-[Di(propan-2-yl)amino]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14597424.png)



![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2,2-dimethyloctanoate](/img/structure/B14597448.png)

